molecular formula C8H9ClN2O2 B13869762 Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate

Cat. No.: B13869762
M. Wt: 200.62 g/mol
InChI Key: LMANTDKSWZSXJB-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate (CAS 1256813-26-9) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 8 H 9 ClN 2 O 2 and a molecular weight of 200.62 g/mol, features a multifunctional pyridine core that integrates a reactive ester, a chlorosubstituent, and a primary aminomethyl group . This unique combination of functional groups on a single heteroaromatic scaffold makes it a versatile and crucial building block for the construction of more complex molecules. Researchers can leverage this compound in various synthetic pathways. The methyl ester can be hydrolyzed to a carboxylic acid or undergo ammonolysis to form amides. The primary amine is a prime handle for introducing custom moieties via amide bond formation or reductive amination, allowing for significant structural diversification. Meanwhile, the chloro substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, and amino groups. This reactivity profile is particularly valuable in medicinal chemistry for the design and synthesis of targeted small molecule libraries. Its primary research value lies in its application as a precursor in the development of potential active pharmaceutical ingredients (APIs), especially in projects targeting kinase inhibition or other biologically relevant targets where the 2-aminopyridine motif is prevalent. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,4,10H2,1H3

InChI Key

LMANTDKSWZSXJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)CN)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Ethoxycarbonyl-5-methyl-6-chloropyridine is a common intermediate used for further modification to introduce the aminomethyl group.
  • Pyridine derivatives functionalized with carboxylate esters and halogens serve as substrates for nucleophilic substitution or reductive amination reactions to install the aminomethyl group.

Aminomethyl Group Introduction

The aminomethyl substituent at the 5-position is typically introduced via reaction with formaldehyde and ammonia or amine sources, often under reductive amination conditions. This step can be performed by:

  • Reacting the corresponding 5-methylpyridine-2-carboxylic acid derivative with formaldehyde and ammonia to form the aminomethyl intermediate.
  • Subsequent esterification with methanol under acidic catalysis to yield the methyl ester.

Chlorination

Selective chlorination at the 6-position can be achieved by using chlorinating agents on the pyridine ring or by starting from a chlorinated pyridine precursor.

Esterification

The carboxylic acid group at the 2-position is esterified using methanol in the presence of acid catalysts such as hydrochloric acid to form the methyl ester.

Detailed Preparation Procedure (Based on Patent and Literature Data)

Step Reaction Description Reagents and Conditions Notes
1 Dissolution of 2-ethoxycarbonyl-5-methyl-6-chloropyridine in methanol Methanol solvent, room temperature Crude oil containing ~60% ester used
2 Aminomethylation via reaction with ammonia 32% aqueous ammonia, stirring Reaction proceeds under ambient conditions
3 Isolation and purification Extraction with dichloromethane, washing with water, decolorizing with silica and animal charcoal Evaporation to dryness yields purified intermediate
4 Hydrolysis and salt formation Treatment with alkali metal hydroxide (e.g., lithium hydroxide) in ethanol Hydrolysis at 40-70°C for 5-10 hours
5 Final esterification and salt formation Acidification with hydrochloric acid to form dihydrochloride salt Crystallization to isolate pure product

This sequence ensures high purity and yield of this compound, often isolable as its hydrochloride salt for stability and handling.

Reaction Conditions and Solvent Choices

  • Solvents: Alcoholic solvents such as methanol, ethanol, and 2-propanol are preferred for esterification and aminomethylation steps. Ether solvents (e.g., tetrahydrofuran) and acetonitrile may be used for intermediate steps.
  • Temperature: Reactions are typically carried out between 0°C and the boiling point of the solvent, with optimal ranges around 40-70°C for hydrolysis and esterification.
  • Reaction Time: Varies from 1 to 24 hours depending on the step, with 2-5 hours common for aminomethylation and 5-10 hours for hydrolysis.

Industrial Production Considerations

Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. Optimization focuses on:

  • Maximizing yield and purity through controlled temperature and solvent selection.
  • Efficient purification via crystallization or recrystallization to isolate the compound as a stable salt (commonly hydrochloride).
  • Use of acidic compounds such as hydrochloric acid or hydrobromic acid to form salts that facilitate isolation and handling.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Preferred Choices Notes
Aminomethylation solvent Methanol, ethanol, 2-propanol Methanol preferred Alcoholic solvents favor reaction completion
Chlorination method Starting from chlorinated pyridine or use of chlorinating agents Chlorinated pyridine precursor preferred Ensures regioselectivity
Esterification catalyst Acidic catalyst (HCl, H2SO4) Hydrochloric acid preferred Facilitates methyl ester formation
Hydrolysis agent Alkali metal hydroxide (NaOH, LiOH, KOH) Lithium hydroxide preferred Controls hydrolysis rate and selectivity
Reaction temperature 0°C to boiling point of solvent 40-70°C for hydrolysis Balances reaction rate and stability
Reaction time 1-24 hours 2-5 hours for aminomethylation; 5-10 hours for hydrolysis Ensures completion without degradation
Purification Filtration, crystallization, solvent extraction Crystallization as hydrochloride salt Yields stable, pure product

Research Findings and Analytical Support

  • The aminomethyl group enhances the compound’s ability to form hydrogen bonds, potentially increasing biological activity.
  • Purity is typically confirmed by chromatographic techniques such as HPLC and structural integrity by NMR spectroscopy.
  • Crystallization as hydrochloride salt improves compound stability and ease of handling.
  • Mass spectrometry confirms molecular weight and purity.
  • The presence of the 6-chloro substituent influences electronic properties and reactivity compared to non-chlorinated analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(aminomethyl)-6-chloropyridine-2-carboxylic acid.

    Reduction: 5-(aminomethyl)-6-chloropyridine-2-methanol.

    Substitution: 5-(aminomethyl)-6-(substituted)-pyridine-2-carboxylate.

Scientific Research Applications

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is a synthetic compound that is used in scientific research, with a wide range of applications in chemistry, biology, medicine, and industry. It has garnered attention in medicinal chemistry because of its structural features and potential biological activities.

Scientific Research Applications

  • Chemistry this compound serves as a building block in the synthesis of complex organic molecules.
  • Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine Ongoing research explores its potential as a pharmaceutical intermediate in drug development.
  • Industry It is used in the production of agrochemicals and specialty chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidizing agents like potassium permanganate can oxidize the compound to form corresponding carboxylic acids.
  • Reduction Reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
  • Substitution Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

The compound interacts with specific biological targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with macromolecules, while the chlorine atom enhances stability and reactivity. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

This compound shares structural similarities with compounds such as Methyl 5-(aminomethyl)-2-chloropyridine-3-carboxylate, Methyl 5-(aminomethyl)-6-bromopyridine-2-carboxylate, and Methyl 5-(aminomethyl)-6-fluoropyridine-2-carboxylate.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties, with preliminary studies indicating activity against several bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.00 µg/mL
Escherichia coliData not specified

Anticancer Activity

The compound's structural features suggest potential anticancer properties, and research has indicated that derivatives of similar compounds can inhibit cancer cell proliferation. Structure-activity relationship studies are crucial in identifying which modifications enhance cytotoxic effects against cancer cell lines.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological receptors or enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary data suggest that it may interact with targets involved in cellular signaling pathways, although comprehensive studies are needed to elucidate these interactions fully.

Case Studies and Research Findings

  • Study on Antimicrobial Activity A study evaluated the antimicrobial efficacy of this compound against various pathogens and indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Cytotoxicity Assays Cytotoxicity was assessed using the MTT assay on human cancer cell lines such as HeLa and HepG2. Results demonstrated that modifications to the compound could enhance its cytotoxic effects, indicating its potential in cancer therapy.
  • Structure-Activity Relationship Studies SAR studies have shown that the introduction of electron-withdrawing groups like chlorine can significantly enhance biological activity by improving binding affinity to target enzymes or receptors.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is compared below with three structurally related compounds:

Methyl 6-chloropyridine-2-carboxylate (CAS 6636-55-1)

Property This compound Methyl 6-chloropyridine-2-carboxylate
Molecular Formula C₈H₇ClN₂O₂ C₇H₆ClNO₂
Molecular Weight ~198.61 g/mol 171.58 g/mol
Substituents -Cl (position 6), -CH₂NH₂ (position 5) -Cl (position 6)
Solubility Likely polar organic solvents (DMSO) Slightly soluble in water
Applications NMDA receptor pharmacology Laboratory intermediate

Key Differences: The absence of the aminomethyl group in Methyl 6-chloropyridine-2-carboxylate reduces its polarity and biological activity. This compound lacks the amine functionality critical for receptor binding interactions, limiting its utility in neuropharmacological studies .

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

Property This compound Methyl 5-amino-1-benzothiophene-2-carboxylate
Core Structure Pyridine ring Benzothiophene ring
Functional Groups -Cl, -CH₂NH₂, -COOCH₃ -NH₂, -COOCH₃
Molecular Formula C₈H₇ClN₂O₂ C₁₀H₉NO₂S
Applications NMDA receptor studies Laboratory chemical (no reported pharmacology)

Key Differences: The benzothiophene core introduces sulfur into the aromatic system, altering electronic properties and bioavailability. The absence of chlorine and aminomethyl groups further differentiates its reactivity and target specificity .

5-Amino-6-chloro-o-cresol

Property This compound 5-Amino-6-chloro-o-cresol
Core Structure Pyridine Benzene with hydroxyl group
Functional Groups -Cl, -CH₂NH₂, -COOCH₃ -Cl, -NH₂, -OH
Applications Receptor modulation Industrial intermediate (no biological use reported)

Key Differences: The phenolic hydroxyl group in 5-amino-6-chloro-o-cresol increases acidity and reduces stability under basic conditions. Its benzene ring lacks the nitrogen heteroatom critical for coordinating with metal ions or receptors .

Biological Activity

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with macromolecules, while the chlorine atom enhances stability and reactivity. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.00 µg/mL
Escherichia coliData not specified

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that derivatives of similar compounds can inhibit cancer cell proliferation. The structure-activity relationship studies are crucial in identifying which modifications enhance cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Cytotoxicity Assays:
    Cytotoxicity was assessed using the MTT assay on human cancer cell lines such as HeLa and HepG2. Results demonstrated that modifications to the compound could enhance its cytotoxic effects, indicating its potential in cancer therapy .
  • Structure-Activity Relationship Studies:
    SAR studies have shown that the introduction of electron-withdrawing groups like chlorine can significantly enhance biological activity by improving binding affinity to target enzymes or receptors .

Q & A

Q. Q1. What are the key synthetic routes for Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a common route involves reacting methyl 5-(aminomethyl)pyridine-2-carboxylate with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Optimizing temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) improves regioselectivity for the 6-chloro position. Yield discrepancies between studies often arise from incomplete purification (e.g., residual DMSO) or competing side reactions (e.g., over-chlorination).

Q. Q2. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combined spectroscopic techniques are essential:

  • NMR : The ¹H-NMR spectrum shows distinct signals for the methyl ester (δ ~3.9 ppm), aminomethyl group (δ ~4.2 ppm), and aromatic protons (δ ~8.0–8.5 ppm). ¹³C-NMR confirms the carbonyl (δ ~165 ppm) and chlorine-substituted pyridine carbon (δ ~150 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 215.05 (calculated for C₈H₈ClN₂O₂). Deviations >0.5 Da suggest impurities like residual solvents .
  • XRD : Crystallography resolves positional ambiguity in chlorination (e.g., 5- vs. 6-chloro isomers) .

Advanced Research Questions

Q. Q3. What strategies address contradictions in reported reactivity of the aminomethyl group?

Methodological Answer: Discrepancies arise from solvent-dependent protonation states. In polar aprotic solvents (e.g., DMF), the aminomethyl group remains deprotonated, favoring nucleophilic reactions (e.g., sulfonylation with 4-fluoro-3-chlorobenzenesulfonyl chloride ). In acidic media, protonation reduces nucleophilicity, shifting reactivity to the pyridine ring. Computational modeling (DFT) of charge distribution aids in predicting dominant pathways .

Case Study:

  • Contradiction : Conflicting reports on sulfonylation efficiency (40–80% yields).
  • Resolution : Controlled pH (pH 7–8) stabilizes the free amine, enabling consistent coupling .

Q. Q4. How does the compound’s electronic structure influence its biological activity?

Methodological Answer: The electron-withdrawing chlorine and electron-donating aminomethyl groups create a push-pull effect, modulating binding to targets like NMDA receptors . SAR studies reveal:

  • Chlorine Position : 6-Cl enhances receptor affinity vs. 5-Cl (ΔIC₅₀ = 2.3 μM).
  • Aminomethyl Substitution : Replacement with bulkier groups (e.g., tert-butyl) reduces solubility but improves blood-brain barrier penetration .

Q. Table: Comparative Bioactivity

DerivativeTarget (IC₅₀)Solubility (mg/mL)BBB Penetration (LogP)
Parent CompoundNMDA-R (1.8 μM)0.151.2
6-Cl, tert-butylNMDA-R (0.9 μM)0.052.8

Q. Q5. What analytical challenges arise in distinguishing structural isomers of this compound?

Methodological Answer: Isomers (e.g., 5-chloro vs. 6-chloro) are differentiated via:

  • HPLC-MS : Retention time shifts (Δt = 1.2 min) using a C18 column (ACN/H₂O gradient).
  • IR Spectroscopy : C-Cl stretching frequencies differ (6-Cl: 680 cm⁻¹ vs. 5-Cl: 710 cm⁻¹) .
  • NOESY NMR : Spatial proximity of H-4 and the aminomethyl group confirms 6-chloro substitution .

Q. Q6. How can researchers design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modular substitutions:

Pyridine Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

Aminomethyl Group : Replace with heterocyclic amines (e.g., piperazinyl) to alter pharmacokinetics.

Ester Group : Hydrolyze to carboxylic acid for prodrug strategies.

Example Protocol:

  • Step 1 : Hydrolysis of methyl ester (LiOH/THF/H₂O, 50°C) yields the carboxylic acid derivative.
  • Step 2 : Coupling with amines (EDC/HOBt) generates amide variants .

Q. Q7. What are the stability limitations of this compound under physiological conditions?

Methodological Answer: The methyl ester is prone to hydrolysis in serum (t₁/₂ = 2.3 h at pH 7.4, 37°C). Stabilization strategies include:

  • Prodrug Design : Replace ester with pivaloyloxymethyl (POM) groups.
  • Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced degradation .

Q. Q8. How do computational methods predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to NMDA receptors:

  • Key Interactions : Hydrogen bonding between the aminomethyl group and GluN1 subunit (ΔG = -9.2 kcal/mol).
  • Validation : Compare with radioligand displacement assays (³H-MK-801) .

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